

Application Note: Quantification of Thiodiglycolic Acid in Urine Samples

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Compound of Interest

Compound Name: Thiodiglycolic acid

Cat. No.: B1683132

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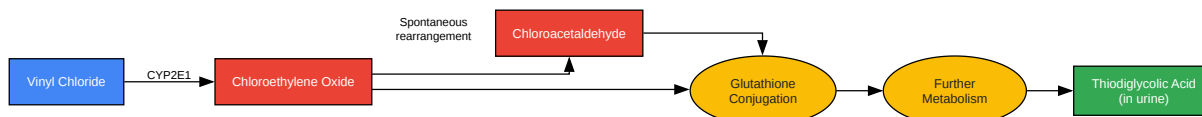
For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TDGA) is a key biomarker for assessing exposure to the industrial chemical and known human carcinogen, vinyl chloride monomer (VCM).[1][2] Vinyl chloride is metabolized in the liver to reactive intermediates, which are then detoxified and excreted in the urine, with TDGA being a major metabolite.[1][2] Monitoring urinary TDGA levels is therefore a critical tool in occupational health and environmental toxicology to quantify VCM exposure. Additionally, TDGA is a downstream metabolite in the homocysteine pathway, and its levels can be influenced by factors such as vitamin B12 and folate status. This application note provides detailed protocols for the quantification of TDGA in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of Thiodiglycolic Acid Formation

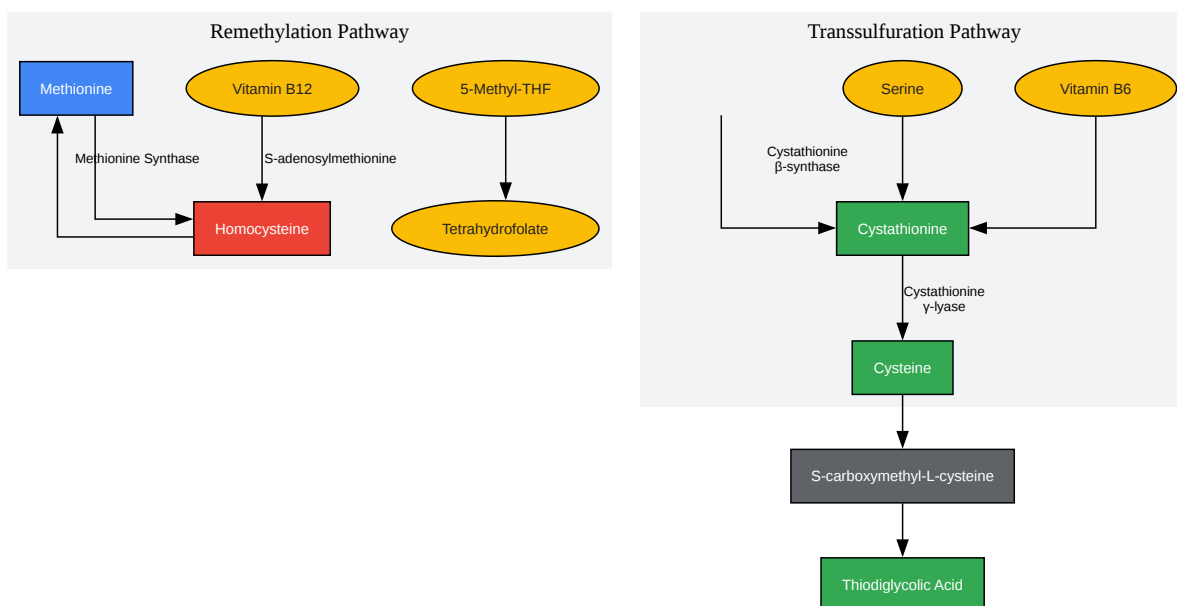
The primary source of urinary TDGA in occupational and environmental settings is the metabolism of VCM. As illustrated below, VCM is oxidized by cytochrome P450 enzymes (primarily CYP2E1) in the liver to the reactive epoxide, chloroethylene oxide. This intermediate can then be detoxified through conjugation with glutathione and further metabolized to TDGA, which is then excreted in the urine.



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Figure 1: Metabolic pathway of vinyl chloride to **thiodiglycolic acid**.

Thiodiglycolic acid can also be formed endogenously through the metabolism of homocysteine. This pathway is influenced by the availability of cofactors such as vitamin B12 and folate. The diagram below outlines the key steps in homocysteine metabolism and its potential link to TDGA formation.



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Figure 2: Homocysteine metabolism and its link to **thiodiglycolic acid**.

Quantitative Data Summary

The following tables summarize the quantitative data for the determination of **thiodiglycolic acid** in urine using GC-MS and LC-MS/MS methodologies, as well as reported reference ranges.

Table 1: Method Validation Parameters

Parameter	GC-MS	LC-MS/MS
Linearity Range	0.4–90 µg/mL	0.05–50.00 µg/mL[3]
Limit of Detection (LOD)	<1 ng	10 ng/mL
Limit of Quantification (LOQ)	2.0 µg/L[4]	0.3 µg/mL[3]
Recovery	99.0%–102.9%[4]	80.10%–104.20%[3]
Precision (RSD)	0.81%–2.38%[4]	1.26%–5.03% (within-run), 0.50%–8.78% (between-run) [3]

Table 2: Reference Ranges of **Thiodiglycolic Acid** in Urine

Population	Concentration Range	Notes
Healthy Adult Males (non-exposed)	0.64 ± 0.32 µg/mL	Average level from a study of 34 individuals.
Healthy Adult Females (non-exposed)	0.51 ± 0.20 µg/mL	Average level from a study of 14 individuals.
VCM-Exposed Workers (<5 ppm)	Significantly lower than high-exposure group	Urinary TDGA levels are best detected at the start of the next shift.[5][6]
VCM-Exposed Workers (>5 ppm)	Significantly higher than low-exposure group	A clear correlation exists between air VCM levels and urinary TDGA.[1][5][6]
Children near petrochemical complex (lowest quartile)	<35.4 µg/g creatinine	
Children near petrochemical complex (highest quartile)	≥160.0 µg/g creatinine	

Experimental Protocols

The following is a generalized workflow for the analysis of **thiodiglycolic acid** in urine.



Figure 3: General experimental workflow for **thiodiglycolic acid** quantification.

Protocol 1: GC-MS Quantification of Thiodiglycolic Acid

This protocol involves the extraction and derivatization of TDGA prior to analysis by GC-MS. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization method to increase the volatility of the analyte.

Materials:

- Urine sample
- Internal standard (e.g., deuterated TDGA or a structural analog)
- Ethyl acetate
- Sodium chloride
- 5M Hydrochloric acid
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
- Pyridine
- Centrifuge
- Nitrogen evaporator
- GC-MS system

Procedure:

- Sample Preparation:
 - To a 2 mL glass vial, add 1 mL of urine.
 - Spike the sample with the internal standard.
 - Acidify the urine to pH < 2 with 5M HCl.
 - Saturate the sample with sodium chloride.

- Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Transfer the upper organic layer to a clean vial.
- Repeat the extraction process and combine the organic layers.
- Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
- Derivatization:
 - To the dried extract, add 50 μ L of pyridine and 100 μ L of BSTFA.
 - Cap the vial tightly and heat at 70°C for 40 minutes.
 - After cooling to room temperature, the sample is ready for GC-MS analysis.
- GC-MS Analysis:
 - Injection Volume: 1 μ L
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min
 - Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp to 155°C at 4°C/min, hold for 2 minutes
 - Ramp to 170°C at 4°C/min, hold for 2 minutes
 - Ramp to 250°C at 10°C/min, hold for 5 minutes
 - MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-550
- Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Protocol 2: LC-MS/MS Quantification of Thiodiglycolic Acid

This method offers high sensitivity and specificity and may not require derivatization, allowing for a more streamlined sample preparation process.

Materials:

- Urine sample
- Internal standard (e.g., deuterated TDGA)
- Acetonitrile
- Formic acid
- Deionized water
- Centrifuge with 10 kDa molecular weight cutoff filters
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - To a 1.5 mL microcentrifuge tube, add 200 μ L of urine.
 - Spike the sample with the internal standard.
 - Add 200 μ L of acetonitrile, vortex for 30 seconds.
 - Centrifuge at 14,000 x g for 10 minutes.

- Transfer the supernatant to a new tube and evaporate to dryness under vacuum.
- Reconstitute the dried residue in 200 μ L of 2% acetonitrile in water.
- Filter the reconstituted sample through a 10 kDa molecular weight cutoff filter by centrifugation.
- The filtrate is ready for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC Column: C18 reversed-phase column (e.g., 3.0 x 100 mm, 1.7 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: Acetonitrile
 - Flow Rate: 0.5 mL/min
 - Gradient Program:
 - 0-2 min: 2% B
 - 2-5 min: 2-55% B
 - 5-15 min: 55-100% B
 - 15-20 min: Hold at 100% B
 - 20-20.1 min: 100-2% B
 - 20.1-29 min: Hold at 2% B
 - Injection Volume: 10 μ L
 - MS/MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode

- Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both TDGA and the internal standard for accurate quantification and confirmation.

Conclusion

The quantification of **thiodiglycolic acid** in urine is a robust and reliable method for assessing exposure to vinyl chloride and for investigating certain metabolic pathways. Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity for this application. The choice of method will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for the analysis of this important biomarker.

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